molecular formula C9H10N2O B13041500 7-Ethoxy-1H-indazole CAS No. 351210-08-7

7-Ethoxy-1H-indazole

Cat. No.: B13041500
CAS No.: 351210-08-7
M. Wt: 162.19 g/mol
InChI Key: GUSXMZNUUMAUBQ-UHFFFAOYSA-N
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Description

7-Ethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused to a pyrazole ring, with an ethoxy group attached to the seventh position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. For instance, the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while substitution reactions can produce a variety of substituted indazoles .

Scientific Research Applications

7-Ethoxy-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: 7-Ethoxy-1H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the seventh position can enhance its solubility and interaction with biological targets compared to other indazole derivatives .

Properties

CAS No.

351210-08-7

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-ethoxy-1H-indazole

InChI

InChI=1S/C9H10N2O/c1-2-12-8-5-3-4-7-6-10-11-9(7)8/h3-6H,2H2,1H3,(H,10,11)

InChI Key

GUSXMZNUUMAUBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NN=C2

Origin of Product

United States

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